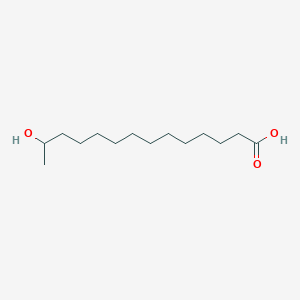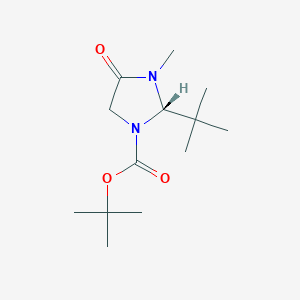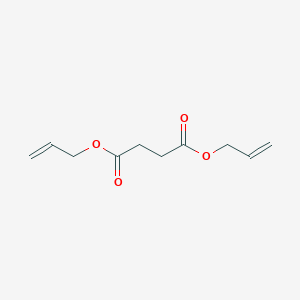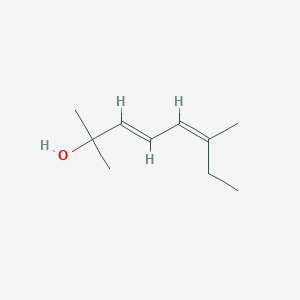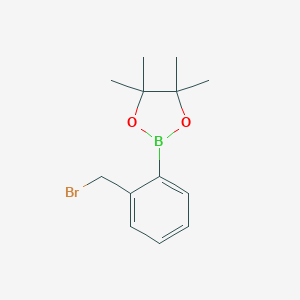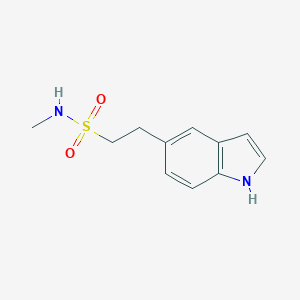
2-(1H-インドール-5-イル)-N-メチルエタンスルホンアミド
概要
説明
2-(1H-Indol-5-yl)-N-methylethanesulfonamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
科学的研究の応用
2-(1H-Indol-5-yl)-N-methylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as N-Methyl-1H-indole-5-ethanesulfonamide, is Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .
Mode of Action
It is known that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, have been evaluated as new class of non-competitive α-glucosidase inhibitors . These compounds interact with their targets and cause changes that result in the inhibition of the target enzyme .
Biochemical Pathways
The compound affects the biochemical pathways involving its target, Carbonic Anhydrase 2. This enzyme is involved in various physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . By inhibiting this enzyme, the compound could potentially affect these processes.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It has been suggested that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, show better inhibitory activity than the reference drug (acarbose) against α-glucosidase . This suggests that our compound might also have potential inhibitory effects on this enzyme.
生化学分析
Biochemical Properties
2-(1H-Indol-5-yl)-N-methylethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, have been shown to interact with receptor proteins such as RCAR/PYR/PYL in plants, which are involved in abscisic acid signaling . These interactions often involve binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
2-(1H-Indol-5-yl)-N-methylethanesulfonamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to changes in their activity. For example, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through non-competitive binding, where the compound binds to a site other than the active site, altering the enzyme’s conformation and reducing its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular functions. Studies have shown that indole derivatives can maintain their activity over extended periods, but their stability can be affected by environmental conditions such as pH and temperature . Long-term exposure to 2-(1H-Indol-5-yl)-N-methylethanesulfonamide may lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(1H-Indol-5-yl)-N-methylethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby affecting energy production and metabolic homeostasis . These interactions can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
2-(1H-Indol-5-yl)-N-methylethanesulfonamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide within the cell can influence its interactions with other biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the reaction of 5-bromoindole with N-methylethanesulfonamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(1H-Indol-5-yl)-N-methylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted indole derivatives with different functional groups.
類似化合物との比較
Similar Compounds
- 2-(1H-Indol-3-yl)-N-methylethanesulfonamide
- 2-(1H-Indol-2-yl)-N-methylethanesulfonamide
- 2-(1H-Indol-4-yl)-N-methylethanesulfonamide
Uniqueness
2-(1H-Indol-5-yl)-N-methylethanesulfonamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the sulfonamide group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
特性
IUPAC Name |
2-(1H-indol-5-yl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMUBLAPJLGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541746 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98623-50-8 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


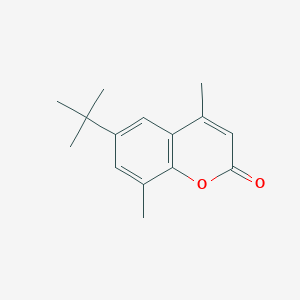
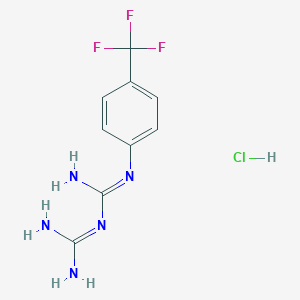
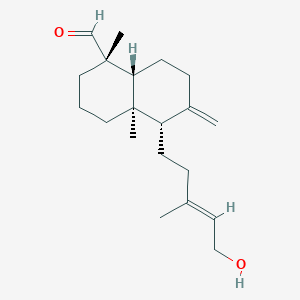
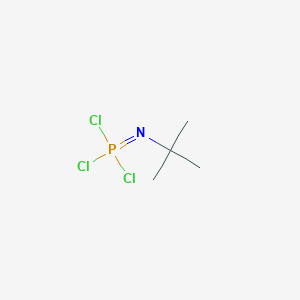
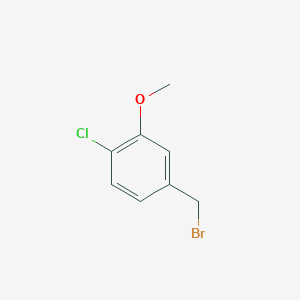
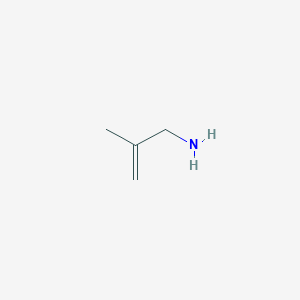
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)
